molecular formula C14H21N3O3 B7679633 3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile

3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile

Cat. No.: B7679633
M. Wt: 279.33 g/mol
InChI Key: DGESHHPRIWTVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBNP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of TBNP is not fully understood, but it is believed to act by inhibiting certain enzymes, such as protein kinases and proteases. This inhibition leads to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. TBNP has also been shown to interact with DNA and RNA, leading to the inhibition of their synthesis.
Biochemical and Physiological Effects:
TBNP has been shown to have a range of biochemical and physiological effects, including antitumor activity, enzyme inhibition, and DNA and RNA interaction. In vitro studies have shown that TBNP inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. TBNP has also been shown to inhibit the activity of certain enzymes, such as protein kinases and proteases, which play important roles in cellular signaling pathways. Additionally, TBNP has been shown to interact with DNA and RNA, leading to the inhibition of their synthesis.

Advantages and Limitations for Lab Experiments

One of the advantages of TBNP is its potential as a lead compound for the development of new anticancer agents and enzyme inhibitors. TBNP is also relatively easy to synthesize and purify, making it a useful building block for the synthesis of functional materials. However, one of the limitations of TBNP is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of TBNP is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of TBNP, including the development of new anticancer agents and enzyme inhibitors based on its structure. Additionally, the study of TBNP's interaction with DNA and RNA could lead to the development of new therapeutic agents for the treatment of genetic diseases. Further research is also needed to fully understand the mechanism of action of TBNP and its potential applications in other fields of scientific research, such as materials science and biochemistry.

Synthesis Methods

TBNP has been synthesized using different methods, and the most commonly used method is the reaction of 2-(1,3-dioxolan-2-ylmethyl)-5-tert-butyl-3-hydroxy-1H-pyrazole with propanenitrile. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated under reflux, and the product is obtained after purification by column chromatography.

Scientific Research Applications

TBNP has potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, TBNP has been studied for its antitumor activity and is considered a promising lead compound for the development of new anticancer agents. In materials science, TBNP has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers. In biochemistry, TBNP has been studied for its enzyme inhibitory activity and is considered a potential lead compound for the development of new enzyme inhibitors.

Properties

IUPAC Name

3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)12-10(5-4-6-15)13(18)17(16-12)9-11-19-7-8-20-11/h11,16H,4-5,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGESHHPRIWTVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)N(N1)CC2OCCO2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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